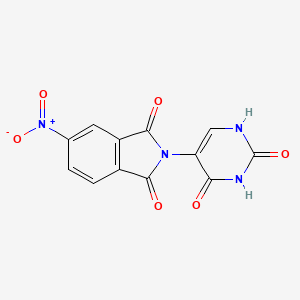

2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-5-nitro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

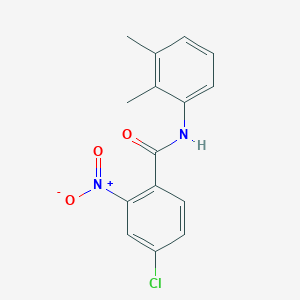

The synthesis of related compounds involves intricate reactions to form complex structures. For instance, the preparation of N-(pyrrol-1-yl)maleimide and derivatives highlighted the synthesis and structural elucidation of key intermediates, including a compound with a closely related isoindole dione framework (Diakiw, Raston, Stewart, & White, 1978). These syntheses typically involve cyclocondensation reactions, showcasing the chemical versatility and reactivity of the isoindole dione moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined through methods like X-ray diffraction, offering insights into their crystallographic dimensions and intermolecular interactions. For example, the analysis of tricyclic imides revealed structural and reactivity differences between homologous compounds, providing a foundation for understanding the molecular structure of our compound of interest (Mitchell, Stanley, Espinosa De Hoyos, & Holliday, 2013).

Aplicaciones Científicas De Investigación

Photophysical Properties and pH-Sensing Applications

Pyrimidine-phthalimide derivatives, such as 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione and 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione, exhibit solid-state fluorescence and solvatochromism due to their twisted geometries and variable molecular conformations. These derivatives, acting as donor-π-acceptor compounds, demonstrate the potential for tuning photophysical properties through molecular design. Moreover, their ability to undergo protonation causing dramatic color changes suggests applications as colorimetric pH sensors and logic gates (Han Yan et al., 2017).

Anticonvulsant Activities

Functionalized 5-(isoindole-1,3-dione)-pyrimidinones synthesized via cycloaddition reactions have been evaluated for anticonvulsant activities using in vivo methods. These compounds, especially 2-(4-dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dione, have shown promising anticonvulsant activities, suggesting their potential in therapeutic applications (Rashmi Sharma et al., 2016).

Molecular and Crystal Structure Studies

N-aminoimides and their tricyclic derivatives, including 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione, have been synthesized and characterized, revealing diverse molecular interactions and geometries. These studies contribute to the understanding of molecular and crystal structures, informing the design of materials with specific properties (M. Struga et al., 2007).

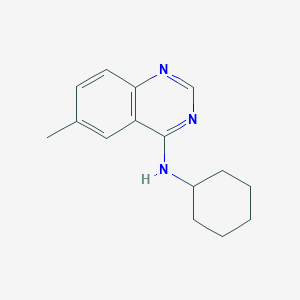

Antimicrobial Activity and DFT Studies

A pyrimidine-based ligand and its metal complexes have shown antimicrobial activity against various pathogens. The study of these compounds' electronic, structural, and spectroscopic properties through density functional theory and molecular docking studies indicates their potential as antimicrobial agents (Festus Chioma et al., 2018).

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O6/c17-9-8(4-13-12(20)14-9)15-10(18)6-2-1-5(16(21)22)3-7(6)11(15)19/h1-4H,(H2,13,14,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEIWTPHXYGWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CNC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)